ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Description
Chemical Identity and Classification
This compound is formally identified by the Chemical Abstracts Service registry number 1393845-67-4, establishing its unique chemical identity within the global chemical database. The compound possesses the molecular formula C₁₀H₁₁N₃O₂ with a precise molecular weight of 205.21 grams per mole, as confirmed by multiple authoritative chemical databases. The International Union of Pure and Applied Chemistry nomenclature designates this compound as ethyl 7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylate, reflecting its systematic structural organization.
The structural representation of this compound can be precisely described through its Simplified Molecular Input Line Entry System notation as CCOC(=O)c1ncnc2c1ccn2C, which provides a standardized method for computational chemical analysis. Additionally, the International Chemical Identifier string InChI=1S/C10H11N3O2/c1-3-15-10(14)8-7-4-5-13(2)9(7)12-6-11-8/h4-6H,3H2,1-2H3 offers another standardized approach for chemical database management and structure verification. The corresponding International Chemical Identifier Key DCXBCKYEFKOSOL-UHFFFAOYSA-N serves as a unique molecular fingerprint for rapid database searches and structural comparisons.
From a chemical classification perspective, this compound belongs to the broader category of heterocyclic compounds, specifically within the pyrrolopyrimidine subclass. These compounds are characterized by their aromatic heteropolycyclic nature, containing nitrogen atoms integrated within the ring system that significantly influence their chemical behavior and properties. The compound represents a specific structural variant of the pyrrolo[2,3-d]pyrimidine core system, which consists of a pyrrole ring fused to a pyrimidine ring in a 2,3-configuration.
Table 1: Fundamental Chemical Properties of this compound
The heterocyclic classification of this compound places it within a family of molecules that exhibit significant biological and chemical importance. Heterocyclic compounds containing nitrogen atoms, such as pyrrolopyrimidines, demonstrate unique electronic properties due to the presence of lone pairs of electrons on the nitrogen atoms, which can participate in various chemical interactions and bonding arrangements. The specific arrangement of the pyrrolo[2,3-d]pyrimidine system creates a planar aromatic framework that contributes to the compound's stability and reactivity patterns.
The ester functionality present in this compound introduces additional chemical versatility, as ester groups are known to participate in various organic transformations including hydrolysis, transesterification, and amidation reactions. This functional group arrangement makes the compound particularly valuable as a synthetic intermediate, allowing for further chemical modifications while maintaining the core pyrrolopyrimidine structure. The methyl substitution at the 7-position of the pyrrole ring provides steric and electronic modifications that can influence the compound's overall chemical behavior and interaction patterns with other molecules.
Properties
IUPAC Name |
ethyl 7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-7-4-5-13(2)9(7)12-6-11-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXBCKYEFKOSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CN(C2=NC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157670 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 7-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393845-67-4 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 7-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393845-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 7-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Chemical Reactions Analysis
Reaction Conditions and Products
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Key Findings :
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Hydrazine-mediated aminolysis replaces the ethyl ester with a hydrazide group, enabling further derivatization (e.g., Schiff base formation with aldehydes) .
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Hydrolysis under basic conditions proceeds efficiently, yielding the carboxylic acid derivative, which serves as a precursor for amide couplings.
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Reaction Parameters
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Key Findings :
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The ethyl ester at C4 is susceptible to nucleophilic displacement. For example, substitution with 4-aminobenzoate under reflux conditions generates bioconjugates with enhanced biological activity .
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Substitution at other positions (C2/C5) is less common due to steric hindrance but feasible with strong nucleophiles.
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Experimental Data
| Target Group | Reducing Agent | Conditions | Major Product(s) | Reference |
|---|---|---|---|---|
| Ester → Alcohol | LiAlH4 | Dry THF, 0°C → RT | 4-(hydroxymethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | – |
| Pyrimidine ring | H₂, Pd/C | Ethanol, RT | Partially saturated pyrrolopyrimidine derivatives | – |
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Key Findings :
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LiAlH4 selectively reduces the ester to a primary alcohol without affecting the aromatic ring.
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Catalytic hydrogenation partially saturates the pyrimidine ring, altering electronic properties.
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Oxidation Pathways
| Site of Oxidation | Oxidizing Agent | Conditions | Major Product(s) | Reference |
|---|---|---|---|---|
| Pyrrole ring | m-CPBA | DCM, 0°C → RT | Epoxidized or N-oxide derivatives | – |
| Methyl group | KMnO₄, acidic conditions | H₂O, heat | 7-carboxy-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | – |
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Key Findings :
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Epoxidation of the pyrrole ring using m-CPBA introduces electrophilic sites for further functionalization.
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Oxidative cleavage of the methyl group generates a carboxylic acid, expanding applications in metal-organic frameworks.
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Catalytic Systems
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Key Findings :
Degradation Pathways
| Condition | Observation | Degradation Product(s) | Reference |
|---|---|---|---|
| UV light (254 nm) | Ester cleavage | 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-acid | – |
| Prolonged heating | Ring decomposition | Unidentified fragments | – |
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Key Findings :
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The compound is stable under standard laboratory conditions but degrades under prolonged UV exposure or extreme heat.
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Scientific Research Applications
Medicinal Chemistry
Ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural analogs have been investigated for their biological activities, including:
- Antitumor Activity : Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the ethyl ester can enhance potency against specific tumor types .
- Antiviral Properties : Some compounds within this class have been evaluated for antiviral activity, particularly against viruses such as HIV and hepatitis C. The mechanism often involves inhibition of viral replication through interference with nucleic acid synthesis .
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored a series of pyrrolo[2,3-d]pyrimidine derivatives, including this compound. The results indicated a significant reduction in cell viability in cancer cell lines when treated with these compounds, suggesting a potential pathway for anticancer drug development .
Agrochemicals
The compound's structural characteristics make it suitable for use in agrochemicals. Research has focused on its application as a pesticide and herbicide:
- Pesticidal Activity : this compound has been tested for its effectiveness against various agricultural pests. Its mode of action typically involves disrupting metabolic pathways essential for pest survival .
Case Study: Pesticide Development
A field trial conducted by an agricultural research institute evaluated the efficacy of this compound as a novel pesticide. The results showed a marked decrease in pest populations compared to control groups, indicating its potential as an effective agricultural treatment .
Material Science
In material science, this compound has been explored for its role in developing advanced materials:
- Polymer Synthesis : The compound can act as a monomer or additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Research has shown that incorporating this compound into polymer matrices can improve their overall performance .
Case Study: Polymer Enhancement
A study published in Materials Science and Engineering demonstrated that polymers infused with ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives exhibited improved tensile strength and thermal resistance compared to traditional polymers without these additives .
Mechanism of Action
The mechanism of action of ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, leading to the modulation of various cellular pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Variations
The table below highlights key structural differences and similarities with analogs:
Key Observations:
Substituent Effects on Reactivity :
- The ethyl carboxylate group in the target compound enhances solubility in organic solvents compared to the carboxylic acid analog (C₇H₅N₃O₂), which is more polar and prone to hydrogen bonding .
- Halogenation (e.g., 4-Cl in ) increases electrophilicity, facilitating cross-coupling reactions like Suzuki-Miyaura .
Positional Isomerism: The 5-methyl isomer (C₇H₈N₄, ) lacks the ester group, reducing metabolic stability but improving binding affinity to adenosine receptors .
Biological Activity: Amino-substituted analogs (e.g., ) are prioritized in kinase inhibitor development due to their ability to form hydrogen bonds with ATP-binding pockets . Bulky esters (e.g., tert-butyl in ) improve membrane permeability in prodrug designs .
Solubility and Stability:
- The target compound’s ethyl ester balances lipophilicity (LogP ~1.5 estimated) and stability under basic conditions, whereas the carboxylic acid derivative (C₇H₅N₃O₂) is water-soluble but prone to decarboxylation at high temperatures .
- Halogenated derivatives (e.g., ) exhibit lower solubility due to increased molecular weight and halogen hydrophobicity .
Biological Activity
Ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS No. 1095822-17-5) is a compound that belongs to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, potential applications, and case studies.
- Molecular Formula : C₈H₇N₃O₂
- Molecular Weight : 177.16 g/mol
- InChI Key : OVLUFZHAPSKJJO-UHFFFAOYSA-N
- Purity : Typically available at 97% purity from various suppliers .
Biological Activity Overview
This compound exhibits a variety of biological activities, including:
- Antimicrobial Properties : This compound has shown potential as an antibacterial and antifungal agent. Research indicates that derivatives of the pyrrolo[2,3-d]pyrimidine moiety can inhibit various microbial strains effectively .
- Enzyme Inhibition : It has been identified as a selective inhibitor of protein kinases, which are crucial for various cellular processes. This inhibition can lead to significant therapeutic implications in cancer treatment and other diseases where protein kinases are dysregulated .
- Fluorescent Properties : The compound's structure allows it to act as a fluorophore, making it useful in biological imaging applications. Its ability to serve as a lipid droplet biomarker in cancer cells has been highlighted in recent studies .
Antimicrobial Activity
A study examining the antimicrobial properties of various pyrrolo[2,3-d]pyrimidines found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, demonstrating its potential as an effective antimicrobial agent.
Protein Kinase Inhibition
Research published in Bioorganic & Medicinal Chemistry detailed the synthesis of several pyrrolo[2,3-d]pyrimidine derivatives, including this compound. These compounds were evaluated for their inhibitory effects on protein kinase B (PKB/Akt), with promising results indicating a selective inhibition profile that could be exploited in cancer therapies .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving this compound and other known antimicrobial agents:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Results : The compound showed comparable efficacy to standard antibiotics with lower MIC values against S. aureus.
Case Study 2: Fluorescence Imaging
A recent investigation into the use of this compound as a fluorescent probe revealed:
- Application : Used in live-cell imaging to track lipid droplets.
- Outcome : High fluorescence intensity was observed in HeLa cells, suggesting its utility in biological imaging applications.
Q & A
What are the common synthetic routes for ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, and what reaction conditions are critical for achieving high yields?
Level: Basic
Answer:
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves nucleophilic substitution or cyclization reactions. For ethyl carboxylate derivatives, a key step is introducing the ester group at the 4-position. A validated approach involves:
- Step 1: Starting with 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (analogous to 's methods), react with ethyl cyanoacetate or similar esters under acidic conditions.
- Step 2: Use isopropanol or ethanol as solvents with catalytic HCl (3 drops) to facilitate substitution at the 4-position .
- Step 3: Reflux for 12–48 hours, followed by neutralization with NHOH and extraction with chloroform.
Critical Conditions:
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–100°C (reflux) |
| Reaction Time | 12–48 hours |
| Solvent | Isopropanol/ethanol |
| Catalyst | Concentrated HCl |
Yield optimization requires precise stoichiometry (amine:chloro derivative = 3:1) and careful pH control during workup .
Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Level: Basic
Answer:
- 1H/13C NMR : Key signals include:
- H-5/H-6 protons : Doublets in δ 6.7–7.2 ppm (coupling constants ~3.5 Hz) .
- Ester carbonyl (COOEt) : Appears as a singlet in 13C NMR at δ 165–170 ppm.
- HRMS : Confirm molecular weight (e.g., [M+H] expected for CHNO: 230.0924).
- X-ray crystallography : Resolves substituent positions (e.g., ethyl and methyl group orientations) .
How can nucleophilic substitution at the 4-position be optimized to minimize side products?
Level: Advanced
Answer:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side reactions; isopropanol balances reactivity and selectivity .
- Catalyst Screening : Lewis acids (e.g., ZnCl) or mild bases (KCO) improve substitution efficiency .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) reduces decomposition.
Data-Driven Optimization Example:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Isopropanol + HCl | 75 | 95 |
| DMF + KCO | 68 | 85 |
How to resolve contradictions in reported biological activities of analogs?
Level: Advanced
Answer:
Contradictions often arise from structural variations (e.g., substituent electronic effects) or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., ethyl vs. methyl groups at the 7-position) using kinase inhibition assays .
- Standardized Assays : Use consistent ATP concentrations (e.g., 10 µM) and positive controls (e.g., staurosporine) for IC comparisons .
- Computational Docking : Predict binding affinities to kinases (e.g., EGFR, VEGFR2) using tools like AutoDock Vina .
What storage conditions ensure stability of this compound?
Level: Basic
Answer:
- Form : Store as a solid in airtight, light-resistant containers.
- Temperature : –20°C for long-term stability; room temperature is acceptable for short-term use if desiccated .
- Solubility : Prepare fresh solutions in DMSO or ethanol; avoid aqueous buffers unless stabilized.
How can computational methods predict kinase inhibition?
Level: Advanced
Answer:
- Molecular Docking : Use crystal structures of target kinases (PDB IDs: 1M17 for EGFR, 1Y6B for CDK2) to model binding poses.
- DFT Calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to correlate substituent effects with activity .
- MD Simulations : Assess binding stability over 100-ns trajectories (software: GROMACS) .
What in vitro assays evaluate kinase inhibition?
Level: Basic
Answer:
- Kinase-Glo® Luminescent Assay : Measure ATP depletion after 1-hour incubation.
- Controls : Include vehicle (DMSO ≤1%) and reference inhibitors (e.g., imatinib for Abl kinase).
- Data Analysis : Normalize to baseline activity and calculate IC via nonlinear regression .
How do substituents at the 5- and 7-positions affect kinase selectivity?
Level: Advanced
Answer:
- 7-Methyl Group : Enhances metabolic stability and hydrophobic interactions with kinase pockets (e.g., CDK2 selectivity) .
- 4-Carboxylate : Introduces hydrogen-bonding with catalytic lysine residues (e.g., EGFR) .
Selectivity Profile Example (IC, nM):
| Kinase | 7-Methyl Derivative | 7-H Analog |
|---|---|---|
| EGFR | 50 | 120 |
| CDK2 | 15 | 200 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
